4-Iodo-1-methyl-1H-benzo[d]imidazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
4-iodo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 |
InChI Key |
NOBSLGXTJQUBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2I |
Origin of Product |
United States |
Structural Significance Within the Benzimidazole Class
The benzimidazole (B57391) scaffold is a defining feature of numerous biologically active compounds and functional materials. researchgate.net Structurally, it is an aromatic organic compound consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. nih.gov This bicyclic system is a crucial pharmacophore in pharmaceutical development and is found in several commercialized drugs. researchgate.netchemrxiv.org
The specific structure of 4-Iodo-1-methyl-1H-benzo[d]imidazole is notable for two key substitutions on this core framework:
N1-Methyl Group: The presence of a methyl group on one of the nitrogen atoms (position 1) is significant. It resolves the tautomeric ambiguity found in unsubstituted benzimidazoles, leading to predictable reaction pathways. This methylation can also influence the compound's physical properties, such as solubility and lipophilicity, which are critical parameters in medicinal chemistry.
4-Iodo Group: The iodine atom at the 4-position of the benzene ring introduces unique chemical properties. As a heavy halogen, it can participate in halogen bonding, a non-covalent interaction that can influence molecular assembly and binding to biological targets. More importantly, the carbon-iodine bond provides a reactive site for a wide array of synthetic transformations.
These substitutions make this compound a distinct entity within the broader class of benzimidazoles, offering specific advantages for synthetic chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1125632-56-5 | guidechem.com |
| Molecular Formula | C₈H₇IN₂ | guidechem.com |
| Molecular Weight | 258.06 g/mol | sigmaaldrich.com |
| Monoisotopic Mass | 257.96540 Da | guidechem.com |
| Canonical SMILES | CN1C=NC2=C(I)C=CC=C12 | guidechem.com |
Foundational Research Trajectories for Iodinated Heterocyclic Systems
The study of iodinated heterocyclic compounds, including iodinated benzimidazoles, is a prominent research area. The iodine substituent is often incorporated for specific strategic purposes in synthesis and functional studies.
One major research trajectory involves the use of iodinated heterocycles as versatile intermediates in cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in metal-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability enables the transformation of a simple iodinated precursor into a wide variety of more complex molecules.
Another significant area of research is in the field of medical imaging. Radioisotopes of iodine, such as ¹²⁵I, can be incorporated into benzimidazole (B57391) structures to create radioligands for Single Photon Emission Computed Tomography (SPECT). nih.gov Studies on other iodinated benzimidazoles have shown their potential for imaging specific receptors in the brain, such as the NR2B subtype of the NMDA receptor. nih.gov These radiolabeled compounds allow for non-invasive visualization and study of biological processes in vivo.
Furthermore, iodine itself, in various forms, plays a crucial role in the synthesis of heterocyclic systems. Molecular iodine and hypervalent iodine reagents are frequently used as mild and efficient oxidants or catalysts to promote the cyclization reactions that form the benzimidazole ring. researchgate.netacs.org This demonstrates a dual role for iodine in this area of chemistry: as a key component of the final product and as a facilitator of its synthesis. chemrxiv.orgacs.org
Scope and Potential Within Advanced Organic Synthesis
Strategies for the Construction of the Benzimidazole Core
The formation of the benzimidazole ring system is the foundational step in synthesizing the target compound and its analogs. Several strategies, ranging from classical to modern metal-catalyzed and hypervalent iodine-mediated methods, are employed.
Classical Condensation Approaches with o-Phenylenediamines
The condensation of o-phenylenediamines with various reaction partners is a traditional and widely used method for benzimidazole synthesis. beilstein-journals.orgnih.gov These reactions typically involve the formation of two carbon-nitrogen bonds to close the imidazole (B134444) ring.
One of the most common approaches involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. nih.govnih.gov This method often requires harsh dehydrating conditions, utilizing agents like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid to drive the cyclization. nih.gov For instance, the reaction of o-phenylenediamine (B120857) with formic acid followed by neutralization with sodium hydroxide (B78521) is a classic method to produce the parent benzimidazole. youtube.com
Another prevalent classical method is the condensation of o-phenylenediamines with aldehydes. beilstein-journals.orgorientjchem.org This reaction often proceeds through a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring. orientjchem.org A variety of oxidizing agents, including benzoquinone, copper(II) acetate (B1210297), and iodine, have been utilized for this purpose. nih.gov Greener protocols are also being developed, for example, using erbium(III) trifluoromethanesulfonate (B1224126) as a catalyst to selectively produce either mono- or di-substituted benzimidazoles. beilstein-journals.org Photocatalytic methods using catalysts like Rose Bengal have also been shown to be effective for the condensation of o-phenylenediamines with a range of aldehydes. acs.org
| Reagents | Conditions | Product | Reference |
| o-Phenylenediamine, Carboxylic Acid | Dehydrating agent (e.g., HCl, PPA) | 2-Substituted Benzimidazole | nih.gov |
| o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., I2, Cu(OAc)2) | 2-Substituted Benzimidazole | nih.gov |
| o-Phenylenediamine, Formic Acid | Reflux, then NaOH | Benzimidazole | youtube.com |
| o-Phenylenediamine, Aldehyde | Er(OTf)3 catalyst | Selective mono- or di-substituted Benzimidazoles | beilstein-journals.org |
| o-Phenylenediamine, Aldehyde | Rose Bengal, light | 2-Substituted Benzimidazole | acs.org |
Reductive Cyclocondensation Techniques
Reductive cyclocondensation offers an alternative route to benzimidazoles, often starting from ortho-nitroaniline derivatives. This approach avoids the direct use of o-phenylenediamines, which can be sensitive to oxidation. A one-pot procedure involves the use of formic acid and iron powder to simultaneously reduce the nitro group and effect the cyclization to form the benzimidazole ring. organic-chemistry.org Another strategy employs a combination of KOtBu and Et3SiH for a transition-metal-free transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols. organic-chemistry.org
Metal-Catalyzed Annulation and Cyclization Reactions
Modern synthetic methods increasingly rely on transition metal catalysis to achieve efficient and selective benzimidazole synthesis. These methods often involve C-H activation and cross-coupling reactions.
Palladium and copper catalysts are frequently employed. For example, a palladium-catalyzed cascade annulation of bromo-substituted benzimidazoles with o-bromobenzoic acids provides a modular approach to functionalized (benzo)imidazophenanthridines. nih.gov Nickel-catalyzed dual C-H annulation of benzimidazoles with alkynes has also been developed to create π-extended polycyclic heteroaromatic systems. acs.orgnih.gov These reactions often require a bifunctional ligand to enhance the reactivity of the base metal catalyst. acs.orgnih.gov
Hypervalent Iodine Reagent-Mediated Benzimidazole Syntheses
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and often metal-free conditions for various transformations, including the synthesis of benzimidazoles. thieme-connect.comrsc.orgnih.gov These reagents can facilitate intramolecular oxidative C-N bond formation. thieme-connect.com
One approach involves the dehydrogenative C-N coupling between an aryl C-H and an N-H bond, mediated by a hypervalent iodine reagent, to construct benzimidazole-fused heterocycles. thieme-connect.com Another strategy utilizes an iodine(III)-catalyzed oxidative cyclization of ortho-substituted anilines. chemrxiv.org In this method, a catalytic amount of iodobenzene (B50100) is used in conjunction with a stoichiometric oxidant like Selectfluor to generate the active iodine(III) species in situ. chemrxiv.org This approach has been shown to tolerate a range of functional groups and can be used to form various ring sizes. chemrxiv.org
Regioselective Iodination and N-Methylation Procedures
Once the benzimidazole core is constructed, the introduction of the iodo and methyl groups at specific positions is required to obtain this compound.
Direct Iodination Strategies on Benzimidazole or Imidazole Precursors
Direct iodination of the benzimidazole or a simpler imidazole precursor is a common strategy. The regioselectivity of this reaction is crucial. For the synthesis of 4-iodo-1H-imidazole, a method starting from imidazole and iodine in an alkaline system has been reported. google.com This process involves the formation of a diiodo-imidazole intermediate, followed by a deiodination step to yield the desired product. google.com
For benzimidazoles, direct iodination can be more complex due to the multiple available positions on the benzene (B151609) ring. A study on the iodination of arenediazonium tosylates has been described as a method for preparing iodo-benzimidazoles. researchgate.net Furthermore, a highly regioselective C5-H direct iodination of indoles has been achieved, which could potentially be adapted for benzimidazoles, offering a route to 5-iodobenzimidazoles. rsc.org The direct C-H iodination often involves radical pathways. rsc.org
Selective N-Alkylation (Methylation) Protocols
The synthesis of this compound can be efficiently achieved through the selective N-alkylation of a 4-iodobenzimidazole precursor. This process, however, presents a challenge in regioselectivity, as alkylation can occur at either the N-1 or N-3 position of the benzimidazole ring, leading to a mixture of isomers. The strategic selection of reagents and reaction conditions is therefore crucial to direct the methylation to the desired N-1 position.
Protocols for the regioselective N-alkylation of similar heterocyclic scaffolds, such as indazoles, have shown that the combination of a strong, non-nucleophilic base in an aprotic solvent is highly effective for achieving N-1 selectivity. beilstein-journals.org This can be extrapolated to the methylation of 4-iodobenzimidazole. A common approach involves the deprotonation of the N-H bond of 4-iodobenzimidazole using a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
The steric and electronic properties of the starting benzimidazole and the reaction conditions play a significant role in determining the ratio of N-1 to N-2 (or N-3) isomers. For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, favoring alkylation at N-2. Conversely, electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion. beilstein-journals.org
Table 1: Conditions for Selective N-Methylation of 4-Iodobenzimidazole
| Base | Solvent | Methylating Agent | Typical Outcome |
|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl Iodide (CH₃I) | High N-1 selectivity beilstein-journals.org |
| Potassium Carbonate (K₂CO₃) | Acetone / DMF | Methyl Iodide (CH₃I) | Often results in a mixture of isomers |
This table is illustrative and based on general principles of N-alkylation of benzimidazole-related heterocycles.
Stepwise Synthesis from Pre-functionalized Building Blocks
An alternative to direct methylation is the stepwise construction of the this compound ring system from pre-functionalized starting materials. This approach offers greater control over the final substitution pattern, avoiding the issue of regioselectivity in the final step.
One such strategy begins with a pre-functionalized benzene derivative. For example, the synthesis can start from 2-iodo-N¹-methylbenzene-1-amine. This intermediate, already containing the required iodo-substituent and the N-methyl group in the correct positions, can then undergo cyclization. The reaction involves condensing the diamine with a reagent that provides the final carbon atom (C2) of the imidazole ring. Suitable reagents include formic acid, which leads directly to the 2-unsubstituted benzimidazole, or an aldehyde (R-CHO). If an aldehyde is used, the initial condensation forms a Schiff base, which is then cyclized under oxidative conditions to yield the 2-substituted benzimidazole.
Another powerful stepwise method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines. mdpi.com This method builds the benzimidazole ring through a carbon-nitrogen cross-coupling reaction. In a hypothetical adaptation for the target molecule, one could envision a route starting from a suitable N-methylated and iodinated phenylamidine, which would cyclize to form the desired product. This approach is particularly noteworthy as it can sometimes be achieved under catalyst-free conditions in water. mdpi.com
Table 2: Exemplary Stepwise Synthesis Route
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Iodo-2-nitroaniline | Protection of amine, followed by N-methylation (e.g., NaH, CH₃I) | N-methyl-3-iodo-2-nitroaniline derivative |
| 2 | N-methyl-3-iodo-2-nitroaniline derivative | Reduction of nitro group (e.g., Fe/HCl or H₂, Pd/C) | 3-Iodo-N¹-methylbenzene-1,2-diamine |
This table outlines a conceptual synthetic pathway.
Principles of Green Chemistry in Benzimidazole Synthesis
The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, has traditionally involved methods that use harsh reagents, high temperatures, and toxic organic solvents. mdpi.comchemmethod.com In response to growing environmental concerns, the principles of green chemistry are being increasingly applied to design more sustainable and eco-friendly synthetic protocols. chemmethod.com Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. chemmethod.comchemmethod.com Key principles relevant to benzimidazole synthesis include the use of safer solvents, the development of catalytic rather than stoichiometric reactions, improved energy efficiency (e.g., using microwave irradiation), and the use of renewable feedstocks. mdpi.comchemmethod.com
Solvent-Free and Aqueous Reaction Media
A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. ijrar.orgrsc.org Several methods for benzimidazole synthesis have been developed that proceed efficiently in aqueous media. These include:
Catalyst-free cyclization: The intramolecular cyclization of N-(2-iodoaryl)benzamidines can provide benzimidazole derivatives in moderate to high yields simply by heating in water with a base like K₂CO₃. mdpi.com
Organocatalysis: L-Proline, an inexpensive and environmentally friendly amino acid, has been shown to catalyze the condensation of o-phenylenediamines and aldehydes in water to produce benzimidazoles in good yields. ijrar.org
Supramolecular Catalysis: β-Cyclodextrin has been used as a catalyst and phase-transfer agent for the reaction of aromatic aldehydes and o-phenylenediamine in water under neutral conditions, allowing for high yields and catalyst recycling. rsc.org
Solvent-free reactions represent another significant green advancement, minimizing waste and often reducing reaction times. umich.edu These reactions can be facilitated by:
Grinding: Simple grinding of o-phenylenediamine with an aldehyde or carboxylic acid, sometimes followed by heating, can produce benzimidazole derivatives efficiently with high atom economy. umich.edu
Ball Milling: This mechanochemical technique uses mechanical force to induce reactions between solid reactants, providing high yields of benzimidazoles from o-phenylenediamine and various substrates without the need for a solvent. mdpi.com
Microwave Irradiation: Using microwave energy can dramatically shorten reaction times and improve yields in solvent-free syntheses. nih.gov
Table 3: Comparison of Green Synthetic Conditions for Benzimidazole Synthesis
| Method | Catalyst | Medium | Typical Reaction Time | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Aqueous Synthesis | K₂CO₃ (Base) | Water | 30 h | Catalyst-free, simple | mdpi.com |
| Aqueous Synthesis | L-Proline | Water (pH 4.2) | Not specified | Inexpensive organocatalyst | ijrar.org |
| Aqueous Synthesis | β-Cyclodextrin | Water | 4-10 h | Recyclable catalyst, neutral conditions | rsc.org |
| Solvent-Free | None (Grinding) | Neat | 1-3 h | Simplicity, high atom economy | umich.edu |
Development of Recyclable and Efficient Catalytic Systems
The development of efficient and recyclable catalysts is a central goal of green chemistry, as it minimizes waste and reduces the cost of chemical processes. mdpi.com Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. doi.org
A variety of recyclable catalytic systems have been successfully employed for benzimidazole synthesis:
Magnetic Nanoparticles: Catalysts based on a magnetic core (e.g., Fe₃O₄ or CoFe₂O₄) functionalized with a catalytically active species are highly effective. doi.org They can be easily recovered from the reaction vessel using an external magnet. Examples include Fe₃O₄@SiO₂/collagen and silica-modified cobalt ferrite (B1171679) nanoparticles. doi.orgrsc.org Zinc oxide nanoparticles (ZnO-NPs) have also been used as an efficient and recyclable catalyst. nih.gov
Supported Catalysts: Active catalytic species can be immobilized on solid supports like silica (B1680970), alumina, or polymers. Alumina-sulfuric acid and organosulfonic acid-functionalized silica (SBA-15-Ph-PrSO₃H) are examples of solid acid catalysts that have been used in aqueous media and can be recycled multiple times. rsc.org
Framework Catalysts: Metal-Organic Frameworks (MOFs) and functionalized organosilica materials offer high surface areas and tunable catalytic sites. A pyridinium (B92312) protic ionic liquid supported on periodic mesoporous organosilica (PMO-Py-IL) has been shown to be a highly active and reusable catalyst for benzimidazole synthesis in water, maintaining its activity for at least ten cycles. bohrium.com
Solvent-Catalyst Systems: The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent system with ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst provides a sustainable method for bulk synthesis, as the solvent and catalyst can be recovered and reused. researchgate.net
Table 4: Examples of Recyclable Catalysts in Benzimidazole Synthesis
| Catalyst System | Support/Core | Reaction Medium | Reusability | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| PMO-Py-IL | Mesoporous Organosilica | Water | At least 10 cycles | High activity and reusability in water | bohrium.com |
| Fe₃O₄@SiO₂/collagen | Fe₃O₄ (Magnetic) | Not specified | Up to 4 cycles | Magnetic recovery | doi.org |
| ZnO-NPs | None (Nanoparticle) | Not specified | Multiple cycles | High yield, short reaction time | nih.gov |
| ZrO₂–Al₂O₃ | None (Mixed Oxide) | Thermal (Solvent-Free) | At least 7 cycles | Solid acid, high product yields | rsc.org |
Carbon-Halogen Bond Functionalization
The carbon-iodine (C-I) bond in this compound is the most reactive site for functionalization due to its lower bond dissociation energy compared to other carbon-halogen bonds. This reactivity makes it an excellent substrate for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it provides a powerful platform for the functionalization of aryl halides like this compound. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
The Buchwald-Hartwig amination is a widely used method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.org This reaction is of great significance in the synthesis of pharmaceuticals and other biologically active compounds. For the amination of this compound, a variety of primary and secondary amines can be employed as coupling partners.
Detailed research findings on the Buchwald-Hartwig amination of this compound are not extensively documented in the public domain. However, based on established protocols for similar aryl iodides, the reaction would typically be carried out using a palladium precatalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. nih.govbeilstein-journals.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos often being effective. beilstein-journals.org The base, commonly a strong one like sodium tert-butoxide, is necessary to facilitate the deprotonation of the amine and the subsequent catalytic cycle. libretexts.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Condition | Reference |
| Palladium Precatalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | nih.govbeilstein-journals.org |
| Ligand | X-Phos, t-BuXPhos | nih.gov |
| Base | NaOt-Bu, t-BuOLi, Cs₂CO₃ | nih.govlibretexts.org |
| Solvent | Toluene, 1,4-Dioxane | nih.gov |
| Temperature | 100 °C | nih.gov |
Note: This table represents general conditions for Buchwald-Hartwig amination of aryl iodides and may require optimization for the specific substrate this compound.
The Negishi cross-coupling reaction involves the palladium-catalyzed reaction between an organozinc compound and an organic halide, providing a powerful method for the formation of carbon-carbon bonds. uni-muenchen.de While specific applications of Negishi coupling with this compound are not widely reported, the high reactivity of the C-I bond makes it a suitable substrate for such transformations. Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents and a zinc salt. A key advantage of the Negishi coupling is its tolerance of a wide range of functional groups.
Table 2: Potential Organozinc Reagents for Negishi Coupling
| Organozinc Reagent | Resulting Structure |
| Arylzinc | Aryl-substituted benzimidazole |
| Alkylzinc | Alkyl-substituted benzimidazole |
| Alkenylzinc | Alkenyl-substituted benzimidazole |
| Alkynylzinc | Alkynyl-substituted benzimidazole |
Note: This table illustrates potential transformations and is not based on experimentally verified reactions for this compound.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. Investigations into the Suzuki-Miyaura coupling of this compound would likely involve reaction with various arylboronic acids to generate 4-aryl-1-methyl-1H-benzo[d]imidazoles. nih.govelsevierpure.com The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as toluene/water or dioxane/water. nih.gov
Sonogashira Coupling: The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is invaluable for the synthesis of arylalkynes. For this compound, a Sonogashira coupling would introduce an alkynyl moiety at the 4-position. Typical conditions involve a palladium catalyst, a copper(I) salt (e.g., CuI), a base (often an amine like triethylamine (B128534) or diisopropylamine), and a solvent such as THF or DMF. organic-chemistry.orgyoutube.com
Table 3: Comparison of Suzuki-Miyaura and Sonogashira Coupling
| Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 4-Aryl-1-methyl-1H-benzo[d]imidazole |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 4-Alkynyl-1-methyl-1H-benzo[d]imidazole |
Copper-Catalyzed C-N Cross-Coupling Reactions
The Ullmann condensation, a classical copper-catalyzed C-N cross-coupling reaction, provides an alternative to palladium-catalyzed methods for the amination of aryl halides. acs.orgrsc.org While often requiring harsher conditions than Buchwald-Hartwig amination, modern developments have led to milder and more efficient protocols. acs.org A study on a related compound, 2-(2-bromophenyl)-1-methyl-1H-benzo[d]imidazole, demonstrated successful copper-catalyzed C-N coupling with cyanamide (B42294) in the presence of CuI. researchgate.net This suggests that this compound would also be a viable substrate for similar copper-catalyzed amination reactions. A CuCl-catalyzed Ullmann-type C-N cross-coupling has been developed for the synthesis of N-heteroarylcarbazoles using 1-methyl-imidazole as a ligand. nih.gov
Other Transition Metal-Mediated Transformations
Beyond palladium and copper, other transition metals can also mediate the transformation of aryl iodides.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org While no specific examples with this compound are readily available, it is conceivable that this substrate could undergo Heck coupling with various alkenes to introduce a vinyl group at the 4-position. wikipedia.orgyoutube.comnih.gov
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organostannane. organic-chemistry.orgwikipedia.org Although effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling.
Iron and Nickel-Catalyzed Reactions: In recent years, there has been growing interest in using more earth-abundant and less expensive metals like iron and nickel for cross-coupling reactions. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.govnih.gov While specific applications to this compound are yet to be widely reported, the development of iron and nickel-catalyzed methods for C-C and C-heteroatom bond formation presents a promising area for future research.
C-H Activation and Direct Functionalization Reactions
Recent advancements in synthetic methodology have highlighted the utility of C-H activation as a powerful tool for the functionalization of heterocyclic compounds. In the context of benzimidazole derivatives, this strategy allows for the direct introduction of new substituents, bypassing the need for pre-functionalized starting materials.
Palladium-catalyzed reactions are prominent in this area. For instance, the direct arylation of benzothiazole, a related heterocyclic system, has been achieved at room temperature using iodo(hetero)arenes in the presence of a palladium catalyst. chemrxiv.org This suggests the potential for similar transformations with this compound, where the existing iodo-substituent could either participate in or influence the regioselectivity of C-H functionalization at other positions on the benzimidazole ring.
Furthermore, nickel-catalyzed C-H arylations and alkenylations of imidazoles have been developed, demonstrating the feasibility of using less expensive transition metals for these transformations. rsc.org The success of these reactions is often dependent on the choice of solvent, with tertiary alcohols like t-amyl alcohol proving effective in accelerating the C-H activation step. rsc.org
Table 1: Examples of C-H Activation/Functionalization Reactions on Related Heterocycles
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Ref |
| Palladium | Benzothiazole | Iodo(hetero)arenes | Arylated Benzothiazole | chemrxiv.org |
| Nickel(II)/dcype | Imidazoles | Phenol derivatives | C2-arylated imidazoles | rsc.org |
| Rhodium(III) | N-phenoxy amides | - | Diversified products | researchgate.net |
Note: This table presents reactions on related heterocyclic systems to illustrate the potential for C-H activation on this compound.
Nucleophilic Substitution Reactions at the Iodinated Position
The carbon-iodine bond in this compound is a key site for nucleophilic substitution reactions. The iodine atom serves as a good leaving group, facilitating the introduction of a wide array of functional groups. These reactions are fundamental to the elaboration of the benzimidazole scaffold for various applications.
Substituted benzimidazole derivatives are often synthesized through nucleophilic substitution and condensation reactions. researchgate.net The reactivity of iodo-derivatives in such substitutions, for example in Suzuki or Sonogashira cross-coupling reactions, is typically higher compared to their bromo or chloro analogs due to the lower bond strength of the C-I bond.
Table 2: Common Nucleophiles Used in Substitution Reactions with Iodoimidazoles
| Nucleophile Class | Example | Potential Product |
| Amines | Alkylamines, Arylamines | 4-Amino-1-methyl-1H-benzo[d]imidazole derivatives |
| Thiols | Alkylthiols, Arylthiols | 4-Thioether-1-methyl-1H-benzo[d]imidazole derivatives |
| Alkoxides | Sodium methoxide | 4-Methoxy-1-methyl-1H-benzo[d]imidazole |
Radical Processes and Cyclization Reactions
Radical reactions offer alternative pathways for the functionalization of this compound. The carbon-iodine bond can undergo homolytic cleavage to generate a benzimidazolyl radical, which can then participate in various bond-forming events.
One notable application of radical processes is in cyclization reactions. For example, palladium-catalyzed intermolecular [4+1] annulation has been used to synthesize 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. researchgate.netrsc.org This type of reaction involves the formation of radical intermediates. researchgate.net While not directly involving this compound, these methodologies demonstrate the potential for radical-mediated cyclizations in related heterocyclic systems.
Furthermore, radical-induced, palladium-catalyzed C-H activation has been developed to functionalize 4H-benzo[d] researchgate.netoxazin-4-one derivatives. researchgate.net This approach utilizes radical initiators to trigger C-H activation and subsequent functionalization. The application of such strategies to this compound could lead to novel transformations.
Derivatization at the Benzimidazole Nitrogen and Peripheral Positions
Beyond reactions at the C4-iodo position, derivatization of this compound can occur at other sites, including the benzimidazole nitrogen and other positions on the benzene ring.
While the N1 position is already occupied by a methyl group, further reactions at the other nitrogen (N3) are possible, though less common. More significantly, electrophilic substitution reactions on the benzene ring can introduce additional functional groups, although the directing effects of the existing iodo and imidazole moieties would need to be considered.
The synthesis of various benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netmdpi.comresearchgate.net In the case of this compound, this core structure can be further modified. For instance, if other functional groups are present on the benzene ring, they can be transformed. An example is the conversion of a nitrile group to a carboxylic acid or a hydrazide. mdpi.com
Alkylation, acylation, and formylation are common derivatization reactions for the benzimidazole core. nih.gov For instance, N-methylation can be achieved using methyl iodide in the presence of a base like sodium hydride. nih.gov
Mechanistic Investigations of Reactions Involving 4 Iodo 1 Methyl 1h Benzo D Imidazole
Elucidation of Reaction Pathways and Catalytic Cycles
Reactions involving 4-Iodo-1-methyl-1H-benzo[d]imidazole, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are understood to proceed through a general catalytic cycle. This cycle is a cornerstone of modern organometallic chemistry and comprises three main steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. whiterose.ac.ukwikipedia.org
Suzuki-Miyaura Coupling: In a Suzuki-Miyaura reaction, the cycle begins with the oxidative addition of this compound to a palladium(0) complex (often stabilized by phosphine (B1218219) ligands). This step forms a square planar palladium(II) intermediate. The subsequent step is transmetalation, where an organoboron reagent (activated by a base) transfers its organic group to the palladium(II) complex, displacing the iodide. The final step is reductive elimination, where the two organic fragments on the palladium center are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. mdpi-res.comnih.gov
Sonogashira Coupling: The Sonogashira reaction follows a similar palladium cycle, but it also involves a co-catalytic copper cycle. organic-chemistry.org The palladium(0) catalyst undergoes oxidative addition with this compound. Concurrently, a copper(I) species reacts with a terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the coupled alkynylated benzimidazole (B57391) product and regenerate the Pd(0) catalyst. organic-chemistry.org
Buchwald-Hartwig Amination: For C-N bond formation, the Buchwald-Hartwig amination pathway is followed. wikipedia.orgresearchgate.netorganic-chemistry.org The cycle starts with the oxidative addition of this compound to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. This key intermediate then undergoes reductive elimination to form the desired N-aryl benzimidazole and regenerate the Pd(0) catalyst. wikipedia.org A potential side reaction is β-hydride elimination from the amide, which can lead to hydrodehalogenation of the starting material. wikipedia.org
A generalized catalytic cycle for these palladium-catalyzed reactions is depicted below.
| Step | Description | Reactants | Intermediate |
| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Iodine bond. | This compound, Pd(L)n | Aryl-Pd(II)-Iodo Complex |
| Transmetalation | The organic group from an organometallic reagent (e.g., organoboron) replaces the iodide on the Pd(II) complex. | Aryl-Pd(II)-Iodo Complex, Organometallic Reagent | Di-organic-Pd(II) Complex |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Di-organic-Pd(II) Complex | Pd(L)n (regenerated) |
This table represents a generalized pathway for cross-coupling reactions.
Role of Specific Reagents and Catalyst Components
The success of reactions involving this compound is highly dependent on the careful selection of reagents and catalyst components.
Palladium Source: Palladium(0) is the active catalytic species. It can be introduced directly or, more commonly, generated in situ from stable palladium(II) precursors like palladium(II) acetate (B1210297) or palladium(II) chloride, which are reduced in the reaction mixture.
Ligands: Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and preventing catalyst decomposition. For cross-coupling reactions, electron-rich, bulky phosphine ligands are often employed. These include monodentate ligands like tri-tert-butylphosphine (B79228) or bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene). The steric bulk of these ligands promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium species, which are often the active catalysts in the oxidative addition step. researchgate.net For some reactions, N-heterocyclic carbenes (NHCs) have also been used as effective ligands. researchgate.net
Base: A base is essential in most cross-coupling protocols. In Suzuki-Miyaura reactions, bases like potassium carbonate or cesium fluoride (B91410) activate the organoboron reagent to facilitate transmetalation. mdpi-res.com In Sonogashira and Buchwald-Hartwig reactions, bases such as triethylamine (B128534) or sodium tert-butoxide are used to deprotonate the alkyne or amine starting material, respectively. organic-chemistry.orgorganic-chemistry.org
Copper(I) Co-catalyst: In the traditional Sonogashira coupling, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium center. organic-chemistry.org
Identification and Characterization of Reaction Intermediates
While specific intermediates for reactions of this compound have not been isolated and characterized in the literature, their structures can be inferred from extensive mechanistic studies on analogous aryl halides. The key intermediates in the catalytic cycle are organopalladium complexes.
Oxidative Addition Complex (Aryl-Pd(II)-Halide): Following the initial oxidative addition, a square planar Pd(II) complex is formed, for example, (L)2Pd(4-(1-methyl-1H-benzo[d]imidazolyl))(I). These species are typically characterized using techniques like NMR spectroscopy and X-ray crystallography in studies of model systems.
Transmetalation Intermediate (Diorganopalladium(II)): After the halide is replaced by the second organic partner (from the boronic acid or acetylide), a diorganopalladium(II) complex such as (L)2Pd(Aryl)(Aryl') is formed. These intermediates are generally less stable and readily undergo reductive elimination.
Palladium-Amido Complex: In Buchwald-Hartwig amination, the key intermediate is the palladium-amido complex formed after deprotonation of the coordinated amine. Its formation is often the rate-determining step, and its structure is crucial for the final reductive elimination to occur. researchgate.net
The direct observation and characterization of these intermediates are challenging due to their transient nature and low concentrations in a typical catalytic reaction.
Kinetic Studies and Thermodynamic Analysis of Transformations
Specific kinetic or thermodynamic data for reactions involving this compound are not found in the reviewed literature. However, general principles from studies on other aryl iodides can be applied.
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the rate, selectivity, and outcome of palladium-catalyzed reactions by affecting the solubility of reagents, the stability of catalytic species, and the energetics of transition states. whiterose.ac.ukrsc.org
Commonly used solvents for cross-coupling reactions include polar aprotic solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons like toluene. whiterose.ac.ukrsc.org
Polar Aprotic Solvents (DMF, Dioxane, THF): These solvents are generally good choices as they can dissolve the various polar and nonpolar reagents and intermediates involved in the catalytic cycle. Their coordinating ability can help stabilize charged intermediates and transition states that may form during the reaction. whiterose.ac.uk
Influence on Catalyst Stability and Activity: The solvent can act as a ligand, coordinating to the palladium center. This can be beneficial, preventing catalyst aggregation and precipitation. However, overly coordinating solvents can compete with the desired ligands or substrates, potentially inhibiting the reaction. whiterose.ac.ukrsc.org For instance, the choice of solvent can affect the equilibrium between different palladium species in solution, thereby influencing the concentration of the active catalyst.
Effect on Base and Nucleophile: The solvent's properties, such as its polarity and hydrogen-bonding ability, can modulate the activity of the base and the nucleophilicity of the reagents involved in the transmetalation or amination steps. whiterose.ac.uk
While no studies specifically detail solvent effects on reactions of this compound, the general principles of solvent selection for palladium catalysis would apply to optimize reaction conditions.
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 4-Iodo-1-methyl-1H-benzo[d]imidazole (molecular formula: C₈H₇IN₂), the nominal molecular weight is approximately 258 g/mol . snmjournals.org
Upon ionization, the molecule can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure. Plausible fragmentation pathways for this molecule could include the loss of the iodine atom, cleavage of the N-methyl group, or the rupture of the benzimidazole (B57391) ring system. Studies on similar nitroimidazole structures have shown that methylation can significantly alter fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass. The monoisotopic mass of this compound is 257.96540 Da. snmjournals.org HRMS is capable of measuring this value to within a few parts per million, which allows for the unambiguous determination of the elemental formula (C₈H₇IN₂). This level of accuracy is crucial for differentiating the compound from other molecules that may have the same nominal mass but a different atomic composition. The use of HRMS has been documented in the characterization of complex molecules containing an iodinated benzimidazole core.
Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of moderately polar molecules like benzimidazole derivatives. snmjournals.org It typically generates protonated molecules, denoted as [M+H]⁺, with minimal fragmentation. For this compound, this would result in a prominent ion at an m/z value of approximately 258.97. ESI is often coupled with liquid chromatography (LC) to separate compounds in a mixture before they enter the mass spectrometer, a technique referred to as LC-ESI-MS. snmjournals.org
Atmospheric-Pressure Chemical Ionization (APCI) is another ionization method that can be used for compounds of medium polarity and volatility. While ESI is generally preferred for this class of compounds, APCI can be a useful alternative.
Vibrational Spectroscopy
Key expected FT-IR bands include aromatic C-H stretching vibrations, stretching of the C=C and C=N bonds within the fused ring system, and vibrations associated with the N-methyl group. researchgate.net The C-I stretching vibration is also a key indicator, though it appears at lower frequencies.
Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3150 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (N-CH₃) | 2980 - 2850 | Medium-Weak |
| C=N and C=C Ring Stretch | 1620 - 1450 | Medium-Strong |
| N-CH₃ Deformation | ~1450 | Medium |
| In-plane C-H Bending | 1300 - 1000 | Medium |
| Out-of-plane C-H Bending | 900 - 700 | Strong |
| C-I Stretch | 600 - 500 | Medium-Weak |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in FT-IR spectra. In the context of this compound, Raman spectroscopy would be highly effective for observing the symmetric stretching of the benzimidazole ring system and the C-I bond. The combination of both FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework. researchgate.net
Table 2: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3150 - 3000 | Medium |
| Benzimidazole Ring Breathing | 1610 - 1580 | Strong |
| Imidazole (B134444) Ring Stretching | 1520 - 1290 | Strong |
| C-I Stretch | 600 - 500 | Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzimidazole ring system is a chromophore that absorbs UV radiation, leading to π → π* transitions. The resulting spectrum, a plot of absorbance versus wavelength, is useful for confirming the presence of the conjugated system. The position of the maximum absorbance (λmax) can be influenced by substituents on the ring. The introduction of an iodine atom may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound. This technique is also widely used for the quantitative determination of the compound's concentration in solution, following the Beer-Lambert law.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Single-crystal X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. This technique determines the exact spatial coordinates of each atom, providing unequivocal data on bond lengths, bond angles, and torsion angles. While a crystal structure for this compound has not been specifically reported, analysis of related nitroimidazole compounds shows that the geometric parameters typically fall within expected ranges. researchgate.net
Furthermore, X-ray crystallography reveals the supramolecular arrangement, detailing how molecules pack together in the crystal lattice. This includes the identification of non-covalent interactions such as π-π stacking between benzimidazole rings and potential halogen bonding involving the iodine atom, which can influence the material's physical properties.
Table 3: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Information Provided |
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths | The precise distance between bonded atoms (e.g., C-N, C-I, C-C). |
| Bond Angles | The angle between three connected atoms (e.g., C-N-C). |
| Torsion Angles | The dihedral angle describing the planarity and conformation of the molecule. |
| Intermolecular Interactions | Distances and geometries of hydrogen bonds, halogen bonds, and π-π stacking. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthesized compounds. A combination of these techniques is typically employed to ensure the final product is free of starting materials, by-products, and other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase likely consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).
Column Chromatography: This preparative technique is used to purify and isolate the target compound from a reaction mixture on a larger scale. It operates on the same principles as TLC, using a column packed with a stationary phase (e.g., silica gel) through which the crude product is passed with a solvent system (eluent). nih.gov Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used for the definitive determination of purity and for quantitative analysis. nih.gov A reverse-phase C18 column is commonly used for benzimidazole derivatives, with a mobile phase typically composed of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. nih.govchromatographyonline.com Detection is often achieved using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the compound strongly absorbs. researchgate.net
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | Diode-Array Detector (DAD) monitoring at λmax |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. While some imidazoles can be analyzed directly, polar compounds may require a derivatization step to increase volatility. mdpi.comshimadzu.com The GC column separates the components of a mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides the molecular weight from the molecular ion peak and a unique fragmentation pattern that acts as a structural fingerprint, confirming the compound's identity. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. researchgate.netnih.gov It is effective for determining optimized molecular structures, electronic distributions, and orbital energies. researchgate.net Calculations are often performed at specific levels of theory, such as B3LYP with basis sets like 6-311+g(d), to model the compound's behavior. nih.gov
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govresearchgate.net For benzimidazole (B57391) derivatives, this involves calculating the bond lengths, bond angles, and dihedral angles that define the molecular structure. nih.govnih.gov Conformational analysis, particularly for molecules with rotatable bonds, helps identify the lowest energy conformer, which is the most likely structure to be observed. nih.govresearchgate.net
Studies on similar benzimidazole structures have successfully used DFT to compare calculated geometric parameters with those determined experimentally via X-ray crystallography, often finding a high degree of correlation. nih.gov
Table 1: Illustrative Geometrical Parameters for a Benzimidazole Derivative This table presents example data for a related benzimidazole compound to illustrate the outputs of geometry optimization.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=N | 1.38 |
| Bond Length | C-N | 1.39 |
| Bond Length | C-C (aromatic) | 1.40 |
| Bond Angle | C-N-C (imidazole) | 108.5 |
| Bond Angle | N-C-N (imidazole) | 110.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electronic distribution within a molecule and predicting its chemical reactivity. orientjchem.orgnih.gov The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net These maps are color-coded: red indicates areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of low electron density and positive potential, which are prone to nucleophilic attack. nih.gov Green denotes areas of neutral potential. nih.gov In benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are typically the most electron-rich (red) sites, while hydrogen atoms attached to the aromatic system often show a positive potential (blue). orientjchem.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com These orbitals are critical in determining a molecule's electronic properties and reactivity. numberanalytics.comwikipedia.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.comirjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive and prone to charge transfer. numberanalytics.comirjweb.com
Table 2: Example Frontier Molecular Orbital Energies for a Benzimidazole Derivative This table shows representative HOMO-LUMO data calculated via DFT for an analogous compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.29 |
| LUMO Energy | -1.81 |
| HOMO-LUMO Gap (ΔE) | 4.48 |
Prediction and Interpretation of Spectroscopic Data
Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral output.
The Gauge-Including Atomic Orbital (GIAO) method, used within the DFT framework, is a reliable technique for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. rsc.orgresearchgate.net By computing the theoretical chemical shifts for a proposed structure and comparing them to experimental NMR data, researchers can confirm structural assignments and resolve ambiguities. rsc.orgnrel.gov Statistical analysis between the calculated and experimental shifts often reveals a strong linear correlation, validating the computational approach. researchgate.net Such calculations are typically performed considering a solvent to better mimic experimental conditions. researchgate.net
Table 3: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) Data represents a sample benzimidazole derivative to demonstrate the application of DFT-GIAO calculations.
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C2 | 151.5 | 152.1 |
| C4 | 120.1 | 120.9 |
| C5 | 122.8 | 123.5 |
| C8 (CH3) | 31.2 | 30.8 |
| H5 | 7.25 | 7.30 |
| H6 | 7.29 | 7.35 |
| H-Methyl | 3.80 | 3.85 |
DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. esisresearch.orgnih.gov These theoretical spectra aid in the assignment of specific vibrational modes, such as stretching, bending, and wagging of different functional groups. esisresearch.orgmdpi.com Because the calculations are typically based on the harmonic oscillator model, the computed frequencies are often systematically higher than the experimental values. researchgate.net To correct for this, the calculated frequencies are commonly multiplied by a scaling factor to improve agreement with the experimental data. researchgate.net The potential energy distribution (PED) is analyzed to provide a detailed interpretation of the vibrational modes. mdpi.comresearchgate.net
Table 4: Example Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative This table illustrates a comparison between experimental and DFT-calculated (scaled) frequencies for key vibrational modes.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| C-H Stretch (Aromatic) | 3067 | 3070 | ν(C-H) |
| C-H Stretch (Methyl) | 2919 | 2927 | ν(C-H) |
| C=N Stretch | 1599 | 1605 | ν(C=N) |
| C-C Stretch (Ring) | 1468 | 1475 | ν(C-C) |
| NO₂ Symmetric Stretch | 1380 | 1348 | νs(NO₂) |
Reaction Mechanism Modeling and Energy Profiling
The synthesis of "4-Iodo-1-methyl-1H-benzo[d]imidazole" involves key chemical transformations, the mechanisms of which can be elucidated through computational modeling. The primary reactions are the N-methylation of a 4-iodobenzimidazole precursor and the iodination of 1-methyl-1H-benzo[d]imidazole. Density Functional Theory (DFT) is a powerful tool for modeling these reaction pathways.
The iodination of aromatic compounds, including benzimidazoles, typically proceeds via an electrophilic aromatic substitution mechanism. Computational studies on the iodination of arenes have investigated various iodinating agents and reaction pathways. researchgate.net For the formation of "this compound," a plausible mechanism involves the reaction of 1-methyl-1H-benzo[d]imidazole with an electrophilic iodine source. The reaction would proceed through the formation of a high-energy intermediate, known as a Wheland intermediate or σ-complex, followed by the deprotonation to yield the final product.
The energy profile of such a reaction can be computationally mapped, identifying the transition states and intermediates. The activation energy for each step determines the reaction kinetics. For instance, the formation of the σ-complex is typically the rate-determining step in electrophilic aromatic substitution reactions. The relative energies of possible intermediates (iodination at different positions of the benzene (B151609) ring) can also be calculated to predict the regioselectivity of the reaction. While specific energy profiling for the synthesis of "this compound" is not extensively documented in publicly available literature, studies on similar reactions provide a framework for understanding the process. For example, DFT calculations have been used to examine the thermodynamics and mechanism of the oxidation of 1,2-diphenylhydrazine (B7769752) by iodine, revealing both one-step and multi-step pathways. scispace.com
A hypothetical reaction energy profile for the iodination of 1-methyl-1H-benzo[d]imidazole would likely show the reactants at a certain energy level, proceeding through a transition state to form the σ-complex at a higher energy level, and then through a second, lower-energy transition state to the final product upon deprotonation.
Table 1: Hypothetical Energy Profile Data for the Iodination of 1-methyl-1H-benzo[d]imidazole This table is illustrative and based on general principles of electrophilic aromatic substitution reactions, as specific data for this reaction is not available.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (1-methyl-1H-benzo[d]imidazole + I+) | 0 |
| 2 | Transition State 1 | +15 to +25 |
| 3 | σ-complex (Wheland Intermediate) | +5 to +10 |
| 4 | Transition State 2 | +7 to +12 |
| 5 | Products (this compound + H+) | -5 to 0 |
Investigation of Solvent Effects in Computational Models (e.g., Polarizable Continuum Model (PCM))
Solvent effects play a crucial role in chemical reactions and in determining molecular properties. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these effects by representing the solvent as a continuous dielectric medium. nih.govnih.govq-chem.comresearchgate.netresearchgate.net This approach allows for the calculation of molecular properties in a simulated solvent environment, providing more realistic predictions.
For "this compound," PCM can be employed to study how different solvents influence its stability, reactivity, and spectroscopic properties. The model calculates the interaction energy between the solute and the solvent, which is then added to the gas-phase energy of the solute. This allows for the investigation of:
Reaction Energetics: The energy profile of a reaction can be significantly altered by the solvent. Polar solvents, for instance, can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. A PCM study on the synthesis of "this compound" would provide insights into the optimal solvent conditions.
Molecular Properties: Properties such as dipole moment, polarizability, and spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) are sensitive to the solvent environment. PCM calculations can predict these properties in various solvents, aiding in the interpretation of experimental data.
Conformational Stability: For flexible molecules, the relative energies of different conformers can be solvent-dependent. PCM can be used to determine the most stable conformation of "this compound" in a given solvent.
While specific PCM studies on "this compound" are not readily found, the methodology is well-established for a wide range of molecules, including those with similar structural motifs. researchgate.net
Table 2: Illustrative PCM Data on the Dipole Moment of a Benzimidazole Derivative in Different Solvents This table is representative of the type of data obtained from PCM calculations and is not specific to "this compound."
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.0 | 3.50 |
| Chloroform | 4.81 | 4.25 |
| Methanol (B129727) | 32.7 | 5.10 |
| Water | 78.4 | 5.50 |
Molecular Modeling for Ligand-Target Interactions
Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is a cornerstone of modern drug discovery and development. These techniques are used to predict how a ligand, such as "this compound," interacts with a biological target, typically a protein or nucleic acid.
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. The score is typically an estimation of the binding free energy.
For "this compound," a docking study would involve:
Preparation of the Ligand and Receptor: The 3D structure of the ligand is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand is docked into the active site of the receptor.
Analysis of Results: The resulting poses are ranked by their docking scores. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be significant for an iodo-substituted compound), are analyzed.
Numerous studies have demonstrated the utility of molecular docking for benzimidazole derivatives, identifying potential biological targets such as enzymes and receptors involved in various diseases. researchgate.netnih.govnih.govajchem-a.comnih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. nih.gov These simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of the interactions identified in the docking study.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target This table is illustrative and based on typical results from molecular docking studies of kinase inhibitors.
| Parameter | Value/Description |
|---|---|
| Target Protein | Example Kinase (e.g., BRAF, EGFR) |
| Docking Score (Binding Energy) | -8.5 kcal/mol |
| Key Interacting Residues | - Hydrogen bond with the backbone carbonyl of Cys-X
|
| Predicted Inhibition Constant (Ki) | ~500 nM |
Applications of 4 Iodo 1 Methyl 1h Benzo D Imidazole in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The strategic placement of an iodine atom on the 1-methyl-1H-benzo[d]imidazole core makes this compound an exceptionally useful building block in organic synthesis. The carbon-iodine bond is relatively weak and highly polarizable, rendering the 4-position susceptible to a variety of coupling reactions. This reactivity allows for the introduction of diverse functional groups, enabling the construction of more complex molecular architectures.
Notably, 4-Iodo-1-methyl-1H-benzo[d]imidazole is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry. masterorganicchemistry.com Reactions such as the Suzuki-Miyaura and Heck couplings allow for the formation of new carbon-carbon bonds, providing a powerful tool for molecular construction. nih.govnih.govyoutube.com For instance, in Suzuki-Miyaura reactions, the iodo group can be efficiently coupled with a wide range of organoboron compounds, facilitating the synthesis of biaryl and other conjugated systems. nih.govmdpi-res.comresearchgate.net Similarly, the Heck reaction enables the arylation of alkenes, offering a pathway to substituted styrenes and related structures. nih.govorganic-chemistry.orgresearchgate.net The ability to participate in these and other coupling reactions underscores the compound's role as a versatile linchpin in the synthesis of elaborate organic molecules.
Table 1: Examples of Cross-Coupling Reactions with Iodo-Heterocycles
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Iodo-imidazole, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |
| Heck | Iodo-indazole, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted alkene |
Precursor in the Synthesis of Advanced Functional Materials
The unique electronic properties of the benzimidazole (B57391) scaffold make it an attractive component for advanced functional materials, particularly in the field of organic electronics. Derivatives of 1-methyl-1H-benzo[d]imidazole have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The imidazole (B134444) moiety possesses electron-withdrawing characteristics, which can be beneficial for creating materials with specific electron-transport or emissive properties. researchgate.net
By utilizing the reactivity of the iodo group, this compound can be incorporated into larger conjugated systems, such as polymers and dendrimers, which are essential for the fabrication of organic electronic devices. The ability to precisely introduce different substituents at the 4-position through cross-coupling reactions allows for the fine-tuning of the material's electronic and photophysical properties, such as its emission color and charge-carrier mobility.
Contribution to the Development of Novel Catalytic Systems
The nitrogen atoms within the benzimidazole ring of this compound can act as ligands for transition metals, making it a valuable precursor for the development of novel catalytic systems. researchgate.netjocpr.com The coordination of the benzimidazole moiety to a metal center can influence the metal's catalytic activity and selectivity.
While direct catalytic applications of this compound itself are not extensively documented, related iodo-benzimidazole derivatives have been shown to participate in copper-catalyzed C-N coupling reactions. nih.gov In one study, a 5-bromo-2-iodo-1-methyl-1H-benzo[d]imidazole was successfully coupled with various nitrogen-containing heterocycles. nih.gov This demonstrates the potential for the iodo-benzimidazole scaffold to serve as a key component in the design of new ligands and catalysts for a range of organic transformations. The ability to modify the scaffold at the 4-position via the iodo group provides a handle for tuning the steric and electronic properties of the resulting metal complexes, which is crucial for optimizing catalytic performance.
Facilitation of Biologically Relevant Scaffold Construction
The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govnih.govresearchgate.netnih.govmdpi.commdpi.com this compound serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.
Development of Pharmacophore Analogs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The ability to readily functionalize the 4-position of the 1-methyl-1H-benzo[d]imidazole ring allows for the systematic exploration of the chemical space around this core structure. This is particularly useful in the development of pharmacophore analogs, where the goal is to synthesize a series of related compounds to identify those with the most potent and selective biological activity.
For example, the benzimidazole scaffold is a key component of many kinase inhibitors, which are an important class of anticancer drugs. nih.govresearchgate.neted.ac.ukresearchgate.net By using this compound as a starting point, medicinal chemists can introduce a variety of substituents at the 4-position to probe the structure-activity relationship and optimize the binding of the molecule to the kinase's active site.
Design of Ligands for Specific Receptors and Interaction Studies
The design of ligands that bind with high affinity and selectivity to specific biological receptors is a central goal of drug discovery. The versatility of this compound as a synthetic building block makes it an excellent tool for this purpose. The iodo group can be replaced with a wide range of functionalities, allowing for the creation of a diverse library of compounds for screening against various receptors.
For instance, derivatives of imidazole have been explored as angiotensin II receptor antagonists for the treatment of hypertension. nih.gov The ability to introduce different groups at the 4-position of the benzimidazole ring can be used to modulate the binding affinity and selectivity of the resulting compounds for the angiotensin II receptor. Furthermore, the synthesis of a series of analogs from this compound can provide valuable insights into the specific molecular interactions between the ligand and the receptor, aiding in the rational design of more effective therapeutic agents.
Table 2: Biologically Relevant Scaffolds Derived from Benzimidazoles
| Scaffold Class | Therapeutic Target (Example) | Role of Benzimidazole Core |
|---|---|---|
| Kinase Inhibitors | EGFR, HER2 | Key binding interactions with the kinase active site |
| Angiotensin II Receptor Antagonists | Angiotensin II Receptor | Core scaffold for building selective antagonists |
Q & A
What are the optimal reaction conditions for synthesizing 4-Iodo-1-methyl-1H-benzo[d]imidazole?
Methodological Answer:
The iodination of benzimidazole derivatives typically employs NaNO₂ and KI under acidic conditions. For example, 1-(2-iodophenyl)benzimidazole derivatives are synthesized via diazotization followed by iodination:
- Step 1: Diazotization of the precursor aniline derivative using NaNO₂ in HCl/MeOH at 0–5°C.
- Step 2: Iodination with KI in aqueous solution, yielding the iodo-substituted product (e.g., 48% yield for 1-(2-iodo-6-methylphenyl)-1H-benzo[d]imidazole) .
- Key Variables: Temperature control (<5°C), stoichiometric excess of KI (1.2–2.0 eq.), and acidic pH are critical to minimize side reactions.
How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound derivatives?
Advanced Analysis:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) analyze frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βtot). For example:
- FMO Analysis: Electron-withdrawing groups (e.g., -NO₂) lower the HOMO-LUMO gap, enhancing NLO response.
- NBO Analysis: Charge transfer between donor (benzimidazole) and acceptor (iodo/methyl) groups increases βtot values .
- Example: 6-Nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibits ⟨α⟩ = 1.2 × 10⁻²³ esu and βtot = 9.8 × 10⁻³⁰ esu, making it a promising NLO material .
What spectroscopic techniques are essential for confirming the structure of this compound?
Basic Characterization:
- ¹H/¹³C NMR: Key signals include:
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇IN₂: calc. 257.9652, observed 257.9655) .
- X-ray Crystallography: Resolves dihedral angles (e.g., 61.73° between benzimidazole and aryl rings) .
How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?
Advanced Resolution Strategy:
- Cross-Validation: Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)) to identify outliers.
- Solvent Effects: Include solvent polarity corrections (e.g., PCM model for DMSO).
- X-ray Validation: Use crystallographic data to confirm substituent orientation, which may affect shielding/deshielding .
What synthetic routes introduce iodine at specific positions on the benzimidazole core?
Methodological Overview:
- Direct Iodination: Use I₂/KIO₃ in H₂SO₄ for electrophilic substitution at electron-rich positions (e.g., C-4).
- Sandmeyer Reaction: Convert amine to iodide via diazonium intermediates (e.g., 2-iodo derivatives from 2-nitro precursors) .
- Metal-Catalyzed Coupling: Suzuki-Miyaura coupling with iodobenzene boronic esters (requires Pd catalysts) .
What strategies improve crystallization of this compound for X-ray studies?
Advanced Crystallography:
- Solvent Screening: Use mixed solvents (e.g., EtOAc/hexane) to slow nucleation.
- Temperature Gradients: Gradual cooling from 40°C to 4°C enhances crystal growth.
- Software Tools: SHELXL refinement (e.g., HKL-3000 for data integration) resolves disorder in iodine positions .
How is purity assessed during the synthesis of this compound?
Basic Quality Control:
- Elemental Analysis: Match C/H/N/I percentages to theoretical values (e.g., C: 37.24%, H: 2.73%, N: 10.85%, I: 49.18%).
- HPLC: Retention time comparison with standards (≥98% purity) .
- Melting Point: Sharp range (e.g., 143–145°C) indicates homogeneity .
How do substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Electronic Effects:
- Electron-Withdrawing Groups (EWGs): Enhance oxidative addition in Pd-catalyzed couplings (e.g., -NO₂ increases reaction rate by 30%).
- Steric Effects: Bulky substituents at C-1 reduce yields (e.g., 45% for methyl vs. 68% for H) .
What design principles optimize benzimidazole derivatives for antimicrobial activity?
Biological Activity Focus:
- Substituent Selection: 4-Bromo/4-chloro groups enhance activity against S. aureus (MIC: 8–16 µg/mL vs. 32 µg/mL for unsubstituted) .
- Lipophilicity: LogP values >2.5 improve membrane penetration (calculated via ChemDraw).
- Docking Studies: Target S. aureus dihydrofolate reductase (PDB: 3SRW) with benzimidazole-aryl hybrids .
How should contradictory bioactivity data across studies be analyzed?
Advanced Data Reconciliation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
